N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2,4-difluorophenyl)urea
Description
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety linked to a phenyl ring substituted with a 4-chloro-1H-pyrazol-1-ylmethyl group and a 2,4-difluorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4O/c18-12-8-21-24(10-12)9-11-2-1-3-14(6-11)22-17(25)23-16-5-4-13(19)7-15(16)20/h1-8,10H,9H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFKHNOALYZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea typically involves the following steps:
Formation of the pyrazole ring: The 4-chloro-1H-pyrazole can be synthesized by reacting hydrazine with 4-chloroacetophenone under acidic conditions.
Attachment of the pyrazole to the phenyl ring: The 4-chloro-1H-pyrazole is then reacted with 3-bromomethylbenzene in the presence of a base such as potassium carbonate to form 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzene.
Formation of the urea derivative: The final step involves the reaction of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzene with 2,4-difluorophenyl isocyanate to form N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing chloro or fluoro groups.
Scientific Research Applications
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-dichlorophenyl)urea
- N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-dimethylphenyl)urea
Uniqueness
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(2,4-difluorophenyl)urea is unique due to the presence of both chloro and difluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
